A Technical Guide to the Structural Elucidation of 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one: A Proposed Investigation
A Technical Guide to the Structural Elucidation of 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one: A Proposed Investigation
Abstract: The spirocyclic scaffold is a privileged motif in medicinal chemistry, offering a rigid, three-dimensional architecture that enables precise vectoral presentation of functional groups.[1] The novel compound, 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one, represents a promising, yet uncharacterized, molecular entity. Its unique combination of a spiro[3.5]nonane core, a conjugated enone system within a diazacyclic ring, and a hydroxyl functional group suggests potential for novel biological activity. To date, no empirical structural data for this compound has been reported. This guide presents a comprehensive, technically-grounded framework for the de novo structural elucidation of this target molecule, from rational synthesis to definitive crystal structure determination via single-crystal X-ray diffraction (SCXRD). The protocols herein are designed to establish a self-validating workflow, integrating spectroscopic analysis and computational modeling to ensure the highest degree of scientific integrity.
Introduction: The Rationale for Structural Determination
The therapeutic potential of spirocyclic compounds is well-documented, with applications ranging from G protein-coupled receptor (GPR119) agonists to other key biological targets.[1][2] The conformational constraint imposed by the spirocyclic core can lead to improved binding affinity, enhanced selectivity, and favorable physicochemical properties.[1] The title compound, 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one, contains several key pharmacophoric features: a hydrogen bond donor (hydroxyl), a hydrogen bond acceptor (amide carbonyl), and a rigid scaffold that limits conformational flexibility.
Definitive knowledge of the three-dimensional structure at atomic resolution is a prerequisite for understanding its potential structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, providing precise information on bond lengths, bond angles, torsional angles, and stereochemistry.[3][4] This guide outlines a systematic, multi-faceted approach to achieve this goal.
Proposed Synthetic Pathway
The synthesis of diazaspiro[3.5]nonane derivatives, while not extensively reported, can be approached through established organic chemistry transformations.[5] The proposed pathway is a multi-step sequence designed for flexibility and amenability to scale-up, drawing inspiration from known methods for constructing related spirocyclic systems.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of the Spirocyclic Core. A plausible approach involves the reaction of a suitable cyclobutanone derivative with a protected hydrazine to form the initial diazacyclic precursor. This step is critical for establishing the spiro-center.
-
Step 2: Functional Group Interconversion. Subsequent steps will focus on the installation of the required functionalities: the methyl group via selective alkylation, the enone system via an oxidation/elimination sequence, and the hydroxyl group. The choice of protecting groups will be critical to ensure chemoselectivity.
-
Step 3: Final Deprotection and Purification. The final step involves the removal of any protecting groups under conditions that do not compromise the integrity of the final product. Purification will be achieved via flash column chromatography on silica gel, with the final product identity confirmed by spectroscopic methods prior to crystallization attempts.
A schematic of the proposed synthetic workflow is presented below.
Caption: A high-level overview of the proposed synthetic route.
Crystallization Strategy: The Path to a Single Crystal
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step.[3] A systematic, multi-pronged approach will be employed, exploring a wide range of crystallization conditions. The process involves two key stages: nucleation and crystal growth.[6] Our strategy is to create an environment where the compound slowly reaches a state of supersaturation, promoting the formation of a limited number of well-ordered nuclei that can then grow into larger crystals.[6]
Experimental Protocol: Crystallization Screening
A matrix of crystallization conditions will be screened in parallel using 96-well microplates.
-
Solvent Selection: A diverse panel of solvents will be tested, ranging from polar (e.g., methanol, ethanol, water, acetonitrile) to non-polar (e.g., hexane, toluene, dichloromethane). Binary and ternary solvent systems will also be explored.
-
Crystallization Techniques: The following standard techniques will be employed:
-
Slow Evaporation: The easiest method, where the solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing its concentration.[6]
-
Vapor Diffusion (Hanging and Sitting Drop): A small drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant, leading to slow diffusion and crystallization.
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion at the interface can induce crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled, reducing the solubility and promoting crystal growth.
-
| Technique | Principle | Key Variables | Suitability |
| Slow Evaporation | Gradual increase in concentration via solvent removal. | Solvent choice, temperature, vessel opening size. | Good for moderately soluble, stable compounds. |
| Vapor Diffusion | Slow increase in concentration via vapor phase transfer. | Precipitant, concentration, temperature. | Requires small amounts of material. |
| Liquid Diffusion | Inducing insolubility at a solvent/anti-solvent interface. | Solvent/anti-solvent pair, temperature. | Effective for compounds with differential solubility. |
| Slow Cooling | Decreasing solubility with decreasing temperature. | Solvent, cooling rate, saturation level. | Good for compounds with high temperature-solubility coefficient. |
X-ray Diffraction Analysis: The Definitive Structure
Once a suitable single crystal (typically >10 µm) is obtained, it will be subjected to X-ray diffraction analysis.[7] This process provides an electron density map of the molecule, from which the atomic positions can be determined.[8]
Workflow for Single-Crystal X-ray Diffraction
The entire process, from data collection to the final refined structure, is a well-established workflow.[4]
Caption: Standard workflow for single-crystal X-ray diffraction.
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable crystal will be selected under a microscope, mounted on a loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[9]
-
Data Collection: The crystal will be exposed to a monochromatic X-ray beam (e.g., Mo or Cu Kα radiation) using a modern diffractometer equipped with a high-sensitivity detector.[7] The crystal is rotated in the beam, and a series of diffraction images are collected.[8]
-
Data Processing: The collected images will be processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are then integrated.[9]
-
Structure Solution: The phase problem will be solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model will be refined against the experimental data using full-matrix least-squares methods. This iterative process refines atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final structure will be validated using standard crystallographic checks to ensure its chemical and geometric sensibility. The final data will be prepared in the Crystallographic Information File (CIF) format.
Structural Validation and Characterization
While X-ray crystallography provides the ultimate structural proof, it is imperative to correlate this solid-state information with data from other analytical techniques. This ensures the structure in the crystal is consistent with the bulk material synthesized.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of NMR experiments will be performed to confirm the covalent framework of the molecule.
-
¹H and ¹³C NMR: To identify all unique proton and carbon environments.
-
2D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton, especially around the spiro-center.[10]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, providing key information about the relative stereochemistry and conformation in solution.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the amide, and C=C stretches of the enone system.
Computational Modelling and Theoretical Structure Prediction
To complement the experimental data, the structure of the title compound will be modeled in silico using Density Functional Theory (DFT). DFT is a robust computational method for predicting molecular geometries, energies, and other electronic properties.[11][12]
Methodology: DFT Calculations
-
Geometry Optimization: The molecular structure will be optimized without constraints using a common functional (e.g., B3LYP or PBE0) and a suitable basis set (e.g., 6-31G(d,p)).[13][14] This will provide a theoretical, gas-phase structure representing a local energy minimum.
-
Property Calculation: Key properties such as bond lengths, bond angles, and dihedral angles from the optimized geometry will be calculated.
-
Comparison with Experimental Data: The computationally predicted structure will be compared with the final, refined crystal structure. A good correlation between the DFT-predicted and X-ray-determined structures provides a high level of confidence in the final result. Discrepancies can often be explained by solid-state packing effects (e.g., hydrogen bonding) not present in the gas-phase calculation.
Conclusion
The comprehensive, multi-technique approach outlined in this guide provides a rigorous and self-validating pathway for the complete structural elucidation of the novel compound 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one. By integrating rational synthesis, systematic crystallization, definitive X-ray analysis, thorough spectroscopic characterization, and theoretical computational modeling, this protocol is designed to deliver an unambiguous and high-fidelity structural model. The resulting crystal structure will be an invaluable asset for future research, enabling detailed SAR studies and paving the way for the rational design of new therapeutic agents based on this promising diazaspiro[3.5]nonane scaffold.
References
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A. Available at: [Link]
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. CN113214290A.
-
Density functional theory. PMC - NIH. Available at: [Link]
-
8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Available at: [Link]
-
Crystallization Techniques for Small Molecules - Amanote Research. ResearchGate. Available at: [Link]
-
Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]
-
Approach of Density Functional Theory to Molecules Using Gaussian. Research India Publications. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Garcia-Ruiz, J. M. Crystallization techniques for small molecules compounds: a review. ResearchGate. Available at: [Link]
-
Assessing Density Functional Theory Approaches for Predicting the Structure and Relative Energy of Salicylideneaniline Molecular Switches in the Solid State. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
-
Density Functional Theory (DFT). NWChem. Available at: [Link]
-
The Use of Density Functional Theory To Understand and Predict Structures and Bonding in Main Group Compounds with Multiple Bonds. Journal of the American Chemical Society. Available at: [Link]
-
Single crystal X-ray diffraction service. Ben-Gurion University of the Negev. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Available at: [Link]
-
7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]
- Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). Nowick Lab, UC Irvine.
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley Online Library. Available at: [Link]
-
NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Available at: [Link]
-
x Ray crystallography. PMC - NIH. Available at: [Link]
-
Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 5. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bgu.ac.il [bgu.ac.il]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neutrons.ornl.gov [neutrons.ornl.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ripublication.com [ripublication.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Density Functional Theory (DFT) - NWChem [nwchemgit.github.io]
